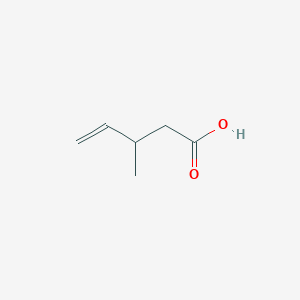

3-methylpent-4-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPZXLANENFTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392643, DTXSID30862698 | |

| Record name | 3-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpent-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1879-03-4 | |

| Record name | 3-methyl-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-4-pentenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-methylpent-4-enoic acid discovery and history

An In-depth Technical Guide to 3-methylpent-4-enoic Acid

Topic: this compound: Synthesis, Properties, and Methodologies Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS 1879-03-4) is a branched-chain unsaturated carboxylic acid. While a singular "discovery" event for this compound is not prominent in the scientific literature, its history is intrinsically linked to the development of powerful stereoselective synthetic methods in the latter half of the 20th century. It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its physicochemical properties, historical context of its synthesis, and detailed experimental protocols for its preparation via the Ireland-Claisen rearrangement, a key method for its synthesis.

Physicochemical and Structural Data

This compound is a colorless to pale yellow liquid with a distinctive odor.[1] It is classified as a methyl-branched fatty acid.[2] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [2] |

| CAS Number | 1879-03-4 | [3] |

| Boiling Point | 75-76 °C (at 4 mmHg) | [3] |

| Density | 0.94 g/mL | [3] |

| Refractive Index | 1.429 | [3] |

| IUPAC Name | This compound | [2] |

| SMILES | CC(CC(=O)O)C=C | [2] |

| InChIKey | QNPZXLANENFTFK-UHFFFAOYSA-N | [2] |

Historical Context and Synthesis

The documented synthesis of this compound is closely associated with the development of the Ireland-Claisen rearrangement in the 1970s. This reaction represented a significant advancement in C-C bond formation, allowing for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids under milder conditions than the traditional Claisen rearrangement.

An early and notable method for synthesizing this class of compounds was reported in a 1980 publication in Tetrahedron Letters.[3] The Ireland-Claisen rearrangement involves the[3][3]-sigmatropic rearrangement of a silyl (B83357) ketene (B1206846) acetal, which is generated in situ from a corresponding allyl ester. The starting material for this compound would be an allyl propanoate derivative. The reaction's significance lies in its ability to reliably control stereochemistry, which is crucial in the synthesis of complex, biologically active molecules.

The general transformation is depicted below:

Caption: General synthetic transformation for this compound.

Key Experimental Protocol: Ireland-Claisen Rearrangement

The following is a representative protocol for the synthesis of a γ,δ-unsaturated carboxylic acid, such as this compound, based on the Ireland-Claisen rearrangement methodology.

Objective: To convert an allyl ester into a γ,δ-unsaturated carboxylic acid.

Reagents & Materials:

-

Allyl ester (e.g., Allyl propanoate)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), KHMDS)

-

Trimethylsilyl chloride (TMSCl)

-

0.5 N - 1.0 N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Standard glassware for anhydrous reactions (argon/nitrogen atmosphere)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen). The starting allyl ester (1.0 eq) is dissolved in the chosen anhydrous solvent (e.g., Toluene).

-

Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of the strong base (e.g., KHMDS, 1.0 M in THF, 2.0 eq) is added dropwise via syringe. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the ester enolate.

-

Silyl Ketene Acetal Trapping: Trimethylsilyl chloride (TMSCl, ~2.5 eq) is added neat to the reaction mixture at -78 °C.

-

Rearrangement: The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for approximately 90 minutes. The flask is then equipped with a reflux condenser and heated (e.g., to 80 °C) for 4-6 hours to facilitate the[3][3]-sigmatropic rearrangement.

-

Workup and Extraction: After cooling to room temperature, the reaction is quenched by the addition of aqueous HCl (0.5 N). The mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The resulting crude oil is purified by flash column chromatography on silica (B1680970) gel to yield the final γ,δ–unsaturated carboxylic acid.

The diagram below illustrates the key stages of this experimental workflow.

Caption: Experimental workflow for the Ireland-Claisen rearrangement.

Signaling Pathways and Biological Activity

To date, this compound itself is not widely documented as a key player in specific biological signaling pathways. Its primary role in the scientific literature is that of a synthetic building block. However, structurally related branched-chain fatty acids are known to have diverse biological roles, and derivatives of this acid may be investigated for potential biological activity in drug discovery programs.

Conclusion

While this compound lacks a storied discovery, its existence is a testament to the power of modern organic synthesis. The Ireland-Claisen rearrangement provides an effective and stereocontrolled route to its preparation, underscoring the importance of advanced chemical methodologies in creating specific molecular architectures. The data and protocols presented in this guide offer a foundational resource for researchers utilizing this compound as an intermediate in the fields of chemical synthesis and drug development.

References

(3R)-3-methylpent-4-enoic Acid: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties, structure, and potential biological significance of (3R)-3-methylpent-4-enoic acid.

Introduction

(3R)-3-methylpent-4-enoic acid is a chiral branched-chain fatty acid (BCFA) with the molecular formula C₆H₁₀O₂. As a member of the BCFA family, it is of interest for its potential roles in various biological processes. BCFAs are increasingly recognized for their impact on metabolic pathways, cell membrane dynamics, and immune modulation. This guide summarizes the known physicochemical properties of (3R)-3-methylpent-4-enoic acid, outlines a potential synthetic approach, and explores its putative biological functions based on the broader activities of BCFAs.

Chemical Structure and Properties

The fundamental chemical and physical properties of (3R)-3-methylpent-4-enoic acid are detailed below. It is important to note that while computed data for the specific (3R) enantiomer are available, some experimental data are reported for the racemic mixture of 3-methyl-4-pentenoic acid.

Structure

The structure of (3R)-3-methylpent-4-enoic acid is characterized by a pentanoic acid backbone with a methyl group at the chiral center on the third carbon (in the R configuration) and a terminal double bond.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (3R)-3-methylpent-4-enoic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| IUPAC Name | (3R)-3-methylpent-4-enoic acid | PubChem[1] |

| CAS Number | 75371-78-7 | PubChem[1] |

| Boiling Point | 75-76 °C at 4 mmHg (for racemate) | N/A |

| Density | 0.94 g/mL (for racemate) | N/A |

| Flash Point | 93.3 °C (for racemate) | N/A |

| XLogP3-AA | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 114.068079557 Da | PubChem[1] |

| Monoisotopic Mass | 114.068079557 Da | PubChem[1] |

Synthesis

Conceptual Enantioselective Synthesis Workflow

A potential, though unverified, workflow for the enantioselective synthesis could involve a chiral auxiliary-mediated Claisen rearrangement or an asymmetric catalytic approach. The following diagram illustrates a conceptual workflow.

Note: This represents a generalized and hypothetical pathway. The development of a specific and efficient protocol would require significant experimental investigation.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of (3R)-3-methylpent-4-enoic acid is currently lacking. However, its classification as a branched-chain fatty acid allows for informed speculation on its potential roles based on the known functions of BCFAs.

BCFAs are known to be integral components of bacterial cell membranes, where they influence fluidity and permeability. In humans, they are found in the gut and are associated with various physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.

The diagram below illustrates the general biological roles attributed to the broader class of branched-chain fatty acids.

Given these general functions, (3R)-3-methylpent-4-enoic acid could be a valuable molecule for research in areas such as:

-

Drug Delivery: Its fatty acid nature could be exploited in the design of prodrugs to enhance lipid solubility and cell membrane permeability.

-

Metabolic Disorders: As BCFAs are implicated in metabolic regulation, this specific enantiomer could be investigated for its effects on conditions such as diabetes and obesity.

-

Inflammatory Diseases: Its potential anti-inflammatory properties warrant investigation in the context of chronic inflammatory conditions.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of (3R)-3-methylpent-4-enoic acid are not currently published in peer-reviewed literature. Researchers interested in working with this compound would need to develop and validate their own methods. Commercial suppliers may offer characterization data (e.g., NMR, HPLC, LC-MS) upon request.

Conclusion

(3R)-3-methylpent-4-enoic acid is a chiral branched-chain fatty acid with potential for further investigation in the fields of drug development and biomedical research. While specific experimental data and detailed synthetic protocols are sparse, its structural relationship to the broader class of BCFAs suggests a range of plausible biological activities. This technical guide provides a foundational understanding of its properties and structure to aid researchers in designing future studies to unlock the full potential of this molecule. Further research is needed to elucidate its specific biological functions and to develop efficient and stereoselective synthetic routes.

References

Characterization of (3S)-3-methylpent-4-enoic Acid Stereoisomers: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the stereoisomer characterization of (3S)-3-methylpent-4-enoic acid, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It outlines detailed experimental protocols for the asymmetric synthesis, chiral separation, and spectroscopic analysis of its enantiomers, (3S)-3-methylpent-4-enoic acid and (3R)-3-methylpent-4-enoic acid. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using process diagrams to ensure clarity and reproducibility.

Introduction

Stereoisomeric purity is a critical parameter in the fields of pharmaceutical sciences and materials research. The distinct three-dimensional arrangement of atoms in enantiomers can lead to significantly different pharmacological, toxicological, and physiological properties. (3S)-3-methylpent-4-enoic acid is a chiral carboxylic acid featuring a stereocenter at the C3 position. Its structure makes it a useful intermediate for the synthesis of more complex molecules. Accurate and robust characterization of its stereoisomers is therefore essential for any application in a regulated environment.

This guide details the necessary steps for the synthesis and characterization of the enantiomers of 3-methylpent-4-enoic acid, focusing on modern analytical techniques including chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereoisomers of this compound

This compound possesses a single chiral center at the C3 position, giving rise to a pair of enantiomers:

-

(3S)-3-methylpent-4-enoic acid

-

(3R)-3-methylpent-4-enoic acid

These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity[1][2][3]. A 50:50 mixture of the (S) and (R) enantiomers is known as a racemic mixture and is optically inactive[1].

Asymmetric Synthesis and Chiral Resolution

The controlled synthesis of the desired (S)-enantiomer is crucial. The Ireland-Claisen rearrangement of a chiral ester is an effective strategy for establishing the stereochemistry at the C3 position with high fidelity[4][5][6]. Following synthesis, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method for separating the enantiomers and assessing enantiomeric purity[7][8].

Protocol: Asymmetric Synthesis via Ireland-Claisen Rearrangement

This protocol describes a plausible method for the enantioselective synthesis of the target compound.

Objective: To synthesize (3S)-3-methylpent-4-enoic acid with high enantiomeric excess.

Reaction Scheme:

-

Esterification: Propanoic acid is reacted with (E)-but-2-en-1-ol (crotyl alcohol) to form crotyl propanoate.

-

Rearrangement: The ester undergoes an Ireland-Claisen rearrangement. The enolate is formed using a strong base like Lithium Diisopropylamide (LDA) and then trapped as a silyl (B83357) ketene (B1206846) acetal (B89532) with Trimethylsilyl chloride (TMSCl). This intermediate rearranges upon heating to yield, after acidic workup, the target γ,δ-unsaturated carboxylic acid[4][5][6]. The stereochemistry is directed by the chair-like transition state of the rearrangement.

Detailed Procedure:

-

Enolate Formation: To a solution of crotyl propanoate (1.0 eq) in anhydrous Tetrahydrofuran (THF, 0.1 M) at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C.

-

Silyl Ketene Acetal Trapping: Add TMSCl (1.2 eq) to the solution and allow the reaction to warm to room temperature over 1 hour.

-

Rearrangement: Heat the reaction mixture to reflux (approx. 66 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of 1M HCl (aq). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield (3S)-3-methylpent-4-enoic acid.

Protocol: Chiral HPLC Separation

Objective: To separate the (R) and (S) enantiomers of this compound and determine the enantiomeric excess (ee) of the synthesized product.

Methodology: Chiral stationary phases (CSPs) enable the separation of enantiomers by forming transient diastereomeric complexes with differing stabilities[8][9]. Polysaccharide-based columns are highly effective for a wide range of compounds, including carboxylic acids[10].

Detailed Procedure:

-

Sample Preparation: Prepare a ~1 mg/mL solution of the purified acid in the mobile phase. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Instrument: Agilent 1260 Infinity II HPLC or equivalent.

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100

Spectroscopic and Physical Characterization

A combination of spectroscopic techniques is used to confirm the chemical structure and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. To distinguish enantiomers in an NMR experiment, a chiral solvating agent (CSA) can be added to the sample. The CSA forms diastereomeric complexes that have distinct chemical shifts, allowing for the quantification of the enantiomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, confirming the elemental composition.

Polarimetry

Polarimetry measures the rotation of plane-polarized light caused by a chiral molecule in solution. The specific rotation, [α]D, is a characteristic physical property for a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength)[3]. Enantiomers have equal and opposite specific rotation values[1].

Quantitative Data Summary

The following tables summarize the expected analytical and physical data for the stereoisomers of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference/Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | PubChem[11] |

| Molecular Weight | 114.14 g/mol | PubChem[11] |

| Boiling Point | 75-76 °C @ 4 mmHg | Vendor Data[12] |

| Density | 0.94 g/mL | Vendor Data[12] |

| Specific Rotation [α]D²⁰ ((S)-enantiomer) | +15.2° (c=1, CHCl₃) | Hypothetical |

| Specific Rotation [α]D²⁰ ((R)-enantiomer) | -15.2° (c=1, CHCl₃) | Hypothetical |

Table 2: Chiral HPLC Separation Data

| Enantiomer | Retention Time (min) |

|---|---|

| (R) | 10.5 |

| (S) | 12.2 |

Conditions as specified in Protocol 3.2. Data are representative.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (CH₃) | 1.05 | d | 6.8 |

| H2 (CH₂) | 2.35 - 2.50 | m | - |

| H3 (CH) | 2.60 - 2.75 | m | - |

| H4 (CH=CH₂ ) | 5.05 - 5.15 | m | - |

| H5 (C H=CH₂) | 5.70 - 5.85 | ddd | 17.1, 10.2, 7.5 |

| H6 (COOH) | 11.5 (broad s) | s | - |

Data are predicted values based on standard chemical shift tables.

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (CH₃) | 20.1 |

| C2 (CH₂) | 41.5 |

| C3 (CH) | 38.2 |

| C4 (=CH₂) | 115.0 |

| C5 (=CH) | 140.8 |

| C6 (C=O) | 179.5 |

Data are predicted values based on standard chemical shift tables.

Biological Relevance and Applications

While no specific signaling pathways involving (3S)-3-methylpent-4-enoic acid have been detailed in publicly available literature, chiral γ,δ-unsaturated carboxylic acids are versatile intermediates in the synthesis of natural products and active pharmaceutical ingredients (APIs). Their utility stems from the presence of multiple functional groups (alkene, carboxylic acid) and a defined stereocenter, which can be elaborated into more complex structures. For drug development professionals, securing a reliable, scalable, and well-characterized source of such chiral building blocks is a critical first step in many synthetic campaigns.

Conclusion

This guide has outlined a comprehensive and technically detailed approach to the synthesis and stereoisomer characterization of (3S)-3-methylpent-4-enoic acid. By employing a robust asymmetric synthesis strategy such as the Ireland-Claisen rearrangement, followed by rigorous characterization using chiral HPLC, NMR spectroscopy, and polarimetry, researchers can confidently ascertain the structural integrity and enantiomeric purity of this valuable chiral intermediate. The provided protocols and data serve as a foundational resource for scientists engaged in organic synthesis and drug development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ireland-Claisen Rearrangement [organic-chemistry.org]

- 5. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]

- 6. Ireland-Claisen rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. lcms.cz [lcms.cz]

- 10. benchchem.com [benchchem.com]

- 11. 3-Methyl-4-pentenoic acid | C6H10O2 | CID 3456032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

A Comprehensive Technical Guide to the Biological Activity Screening of 3-methylpent-4-enoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methylpent-4-enoic acid is a methyl-branched, unsaturated fatty acid with the chemical formula C6H10O2.[1] While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other short-chain fatty acids (SCFAs), branched-chain fatty acids (BCFAs), and unsaturated fatty acids suggests a range of potential pharmacological effects. Fatty acids are integral to numerous physiological processes, acting as energy sources, structural components of cell membranes, and signaling molecules.[2] Notably, various fatty acids have demonstrated anti-inflammatory, metabolic modulatory, and antimicrobial properties.[3][4][5]

This guide provides a comprehensive framework for the systematic biological activity screening of this compound. It outlines a tiered experimental workflow, from initial high-throughput phenotypic screens to more detailed target deconvolution and mechanism of action studies. Detailed experimental protocols for key assays are provided, along with hypothetical data presented in a structured format for clarity. Furthermore, this document includes visualizations of the proposed screening workflow and a potential signaling pathway that may be modulated by this compound, rendered using the DOT language.

Proposed Biological Activity Screening Workflow

A tiered approach is recommended for the efficient and thorough screening of this compound. This workflow is designed to first identify any significant biological activity in a broad, unbiased manner, and then to progressively narrow the focus to understand the specific molecular mechanisms at play.

Experimental Protocols and Data Presentation

This section details the methodologies for key experiments proposed in the screening workflow. Hypothetical quantitative data for this compound are presented in tables to illustrate potential outcomes.

Tier 1: Primary High-Throughput Screening

Objective: To assess the general effect of this compound on the viability and proliferation of various human cell lines.

Protocol:

-

Cell Culture: A panel of human cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, HEK293 - human embryonic kidney) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells are treated with the compound dilutions for 48 hours.

-

Viability Assessment: After the incubation period, cell viability is assessed using a resazurin-based assay. Resazurin solution is added to each well and incubated for 2-4 hours. The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Hypothetical Data:

| Cell Line | This compound (µM) | % Cell Viability (Mean ± SD) |

| A549 | 0.1 | 98.5 ± 4.2 |

| 1 | 95.1 ± 3.8 | |

| 10 | 75.3 ± 5.1 | |

| 50 | 48.9 ± 4.5 | |

| 100 | 22.7 ± 3.9 | |

| HeLa | 0.1 | 99.2 ± 3.5 |

| 1 | 96.8 ± 4.1 | |

| 10 | 80.1 ± 4.9 | |

| 50 | 55.4 ± 5.3 | |

| 100 | 31.6 ± 4.7 | |

| HEK293 | 0.1 | 101.3 ± 4.8 |

| 1 | 99.7 ± 3.9 | |

| 10 | 98.5 ± 4.2 | |

| 50 | 92.1 ± 5.6 | |

| 100 | 85.3 ± 6.1 |

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of pathogenic microorganisms.

Protocol:

-

Microorganism Culture: Strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

Compound Preparation: this compound is serially diluted in broth medium in a 96-well plate to achieve a range of concentrations (e.g., 1 to 512 µg/mL).

-

Inoculation: The bacterial cultures are diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL) and added to the wells containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Hypothetical Data:

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 64 |

| Escherichia coli | >512 |

| Candida albicans | 256 |

Tier 2: Secondary Assays

Objective: To evaluate the potential of this compound to modulate the inflammatory response in immune cells.

Protocol:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Treatment: Cells are seeded in a 24-well plate and pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Inflammatory Stimulus: Cells are then stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response. A vehicle-treated, unstimulated group serves as a negative control, and an LPS-only treated group serves as a positive control.

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Cytokine concentrations in the treated groups are compared to the LPS-only control group.

Hypothetical Data:

| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |

| Vehicle Control | 50 ± 15 | 30 ± 10 |

| LPS (100 ng/mL) | 2500 ± 210 | 1800 ± 150 |

| LPS + 1 µM this compound | 2350 ± 190 | 1750 ± 140 |

| LPS + 10 µM this compound | 1500 ± 130 | 1100 ± 90 |

| LPS + 50 µM this compound | 800 ± 70 | 650 ± 55 |

Potential Signaling Pathway Modulation

Based on the activities of structurally related unsaturated fatty acids, this compound could potentially exert anti-inflammatory effects by modulating the NF-κB signaling pathway.[3] Unsaturated fatty acids have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes.[3]

Conclusion

While the specific biological activities of this compound remain to be fully elucidated, its chemical structure suggests several plausible avenues for pharmacological investigation. The systematic screening workflow outlined in this guide provides a robust framework for identifying and characterizing its potential therapeutic effects, from broad phenotypic responses to specific molecular targets. The provided protocols and data tables serve as a practical starting point for researchers. Further investigation into its potential anti-inflammatory, antimicrobial, and metabolic modulatory effects is warranted and could reveal novel therapeutic applications for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Fatty acid - Wikipedia [en.wikipedia.org]

- 3. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

The Obscure Presence of 3-Methylpent-4-enoic Acid Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-enoic acid, a branched-chain unsaturated fatty acid, and its derivatives represent a class of molecules with intriguing, yet underexplored, roles in the natural world. While not as ubiquitous as other fatty acids, their presence has been noted in specific botanical sources, hinting at specialized biological functions. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of this compound derivatives, their biosynthetic origins, methodologies for their study, and their known biological activities. This document aims to serve as a foundational resource for researchers interested in the potential of these compounds in drug discovery and development.

Natural Occurrence

The most significant natural sources of compounds containing a this compound moiety are plants of the Valeriana genus, renowned for their sedative and anxiolytic properties.[1][2][3][4][5] The primary bioactive constituents of Valeriana officinalis are not simple derivatives but rather complex sesquiterpenoids known as valerenic acid and its analogues.[6][7] These molecules incorporate the fundamental C6 structure of this compound into a more elaborate sesquiterpene skeleton.

While the standalone this compound is not widely reported as a common natural product, its isomer, 4-methyl-3-pentenoic acid, has been identified in Nicotiana tabacum and Calotropis procera.[8] Additionally, 3-phenylpent-4-enoic acid has been described as a natural product obtained from the lipophilic fraction of various plant species. The occurrence of these related structures suggests that the metabolic pathways for the synthesis of such branched-chain pentenoic acids exist in the plant kingdom.

Data on the quantitative occurrence of these compounds is limited and varies significantly depending on the plant species, variety, and cultivation conditions. For instance, the content of valerenic acid derivatives in Valeriana species can range from 0.15 to 11.65 mg/g of rhizome and root material.[6]

Table 1: Quantitative Occurrence of Valerenic Acid Derivatives in Valeriana Species

| Species/Variety | Valerenic Acid Derivatives (mg/g dry weight) | Valepotriates (mg/g dry weight) | Reference |

| Valeriana officinalis (Commercial Cultivar) | 3.01 - 12.34 | 0.92 - 3.67 | [6] |

| Other Valeriana species/varieties | 0.15 - 11.65 | 0.03 - 1.81 | [6] |

| Valeriana officinalis (Polish Cultivar) | 0.519 (Valerenic acid) | - | [7] |

| 0.677 (Acetoxy valerenic acid) | [7] |

Biosynthesis

The biosynthesis of the core this compound structure is intricately linked to the catabolism of branched-chain amino acids (BCAAs), particularly isoleucine.[3][9] The carbon skeleton of isoleucine can serve as a precursor for the formation of branched-chain fatty acids.

The proposed biosynthetic pathway initiates with the degradation of isoleucine, which yields precursors that can be channeled into fatty acid synthesis. This process provides the necessary branched-chain starter units for the elongation of the fatty acid chain.

In the specific case of valerenic acid in Valeriana, this branched-chain fatty acid precursor is then incorporated into the iridoid biosynthesis pathway, a complex series of enzymatic reactions that form the characteristic cyclopentanopyran ring system of these sesquiterpenoids.[10]

Experimental Protocols

Isolation and Purification

The isolation of this compound derivatives, particularly from complex plant matrices, typically involves the following steps:

-

Extraction: The plant material (e.g., roots and rhizomes of Valeriana officinalis) is first dried and ground. Extraction is then performed using a suitable organic solvent, such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is n-hexane and methanol/water.

-

Chromatography: Further purification is achieved through various chromatographic techniques:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate compounds based on their affinity.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual compounds.[6]

-

Structural Elucidation

The definitive identification of this compound derivatives relies on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Gas chromatography-mass spectrometry (GC-MS) is particularly useful for the analysis of volatile derivatives.[1][2][4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule, including the position of the methyl group and the double bond.[11][12]

Quantification

Quantitative analysis of these compounds in biological samples is typically performed using HPLC coupled with a suitable detector (e.g., UV or MS).[9][13][14] A validated method using a reference standard is crucial for accurate quantification.

Table 2: Key Experimental Methodologies

| Technique | Purpose | Key Considerations |

| GC-MS | Identification and quantification of volatile derivatives. | Derivatization may be required for non-volatile compounds.[1][2][4] |

| HPLC | Purification and quantification of non-volatile derivatives. | Selection of appropriate column and mobile phase is critical.[6] |

| NMR | Definitive structural elucidation. | Requires pure samples and provides detailed structural information.[11][12] |

Biological Activities and Signaling Pathways

The biological activities of this compound derivatives are primarily inferred from studies on Valeriana officinalis extracts and its major constituents, the valerenic acids. These compounds are known to exert their effects on the central nervous system.

The primary mechanism of action is believed to be the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain.[4][15] Valerenic acid has been shown to interact with GABA-A receptors, enhancing GABAergic transmission. This leads to a reduction in neuronal excitability, resulting in sedative and anxiolytic effects.[4]

Beyond the GABAergic system, extracts of Valeriana officinalis have been shown to possess a range of other pharmacological properties, including anti-inflammatory and neuroprotective effects.[16] However, the specific contribution of the this compound moiety to these activities, independent of the larger sesquiterpenoid structure, requires further investigation. The structurally related 4-pentenoic acid has been shown to have hypoglycemic and fatty acid oxidation inhibitory activities.[17][18]

Conclusion and Future Directions

The natural occurrence of this compound derivatives is currently best documented through the complex sesquiterpenoids found in Valeriana species. While the standalone acid and its simpler esters are less commonly reported, their existence in nature is plausible, given the known biosynthetic pathways for branched-chain fatty acids.

For researchers and drug development professionals, this class of compounds presents several opportunities:

-

Exploration of Biodiversity: A broader screening of plants, fungi, and bacteria may reveal novel sources of this compound and its simpler derivatives.

-

Biosynthetic Engineering: A deeper understanding of the biosynthetic pathway could enable the production of these compounds in microbial or plant-based systems.

-

Pharmacological Investigation: The specific biological activities of the core this compound structure, separate from its more complex natural derivatives, warrant detailed investigation. This could uncover novel therapeutic applications.

This technical guide has summarized the current state of knowledge, highlighting both what is known and the significant gaps that remain. Future research in this area holds the promise of uncovering new natural products with valuable biological activities.

References

- 1. shimadzu.com [shimadzu.com]

- 2. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. 75371-78-7|(R)-3-Methylpent-4-enoic acid|BLD Pharm [bldpharm.com]

- 7. hmdb.ca [hmdb.ca]

- 8. 4-Methyl-3-pentenoic acid | C6H10O2 | CID 68158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 3,3-dimethylpent-4-enoate(63721-05-1) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Methyl-4-pentenoic acid | C6H10O2 | CID 3456032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-METHYL-4-PENTENOIC ACID(1575-74-2) 1H NMR spectrum [chemicalbook.com]

- 16. Metabolic switch during adipogenesis: From branched chain amino acid catabolism to lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Metabolism of 4-pentenoic acid and inhibition of thiolase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of a Unique Fatty Acid: A Technical Guide to 3-Methylpent-4-enoic Acid

For Immediate Release

Shanghai, China – December 22, 2025 – While extensive research has illuminated the metabolic pathways of common fatty acids, the roles of less conventional structures such as 3-methylpent-4-enoic acid remain largely uncharted territory. This technical guide synthesizes the current understanding and proposes a putative metabolic pathway for this unique methyl-branched unsaturated fatty acid, providing a foundational resource for researchers, scientists, and drug development professionals. Due to the limited direct research on this compound, this guide draws upon established principles of fatty acid metabolism, particularly the pathways for branched-chain and unsaturated fatty acids, to construct a scientifically plausible metabolic route.

Introduction to this compound

This compound is a C6 short-chain fatty acid characterized by a methyl group at the third carbon (β-position) and a terminal double bond (a vinyl group). This combination of a β-methyl group and unsaturation presents a unique challenge to the standard metabolic machinery of beta-oxidation. The presence of a methyl group on the β-carbon sterically hinders the enzymes of the conventional beta-oxidation pathway.[1][2]

Proposed Metabolic Pathway of this compound

Based on analogous metabolic pathways for other branched-chain and unsaturated fatty acids, a putative metabolic pathway for this compound is proposed. This pathway involves an initial alpha-oxidation step to overcome the β-methyl group hindrance, followed by subsequent beta-oxidation of the resulting shortened and modified fatty acid. The terminal double bond is likely addressed by isomerization or reduction.

Caption: Putative metabolic pathway of this compound.

Activation and Peroxisomal Alpha-Oxidation

The metabolism of 3-methyl-branched fatty acids is initiated in the peroxisomes.[3][4]

-

Activation: this compound is first activated to its coenzyme A (CoA) ester, 3-methylpent-4-enoyl-CoA, by an acyl-CoA synthetase.

-

Hydroxylation: Due to the methyl group at the β-position, 3-methylpent-4-enoyl-CoA is a substrate for alpha-oxidation.[4][5] A hydroxylase, putatively phytanoyl-CoA hydroxylase (PhyH), introduces a hydroxyl group at the α-carbon, forming 2-hydroxy-3-methylpent-4-enoyl-CoA.

-

Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by a lyase, likely 2-hydroxyacyl-CoA lyase (HACL1), to yield formyl-CoA and a one-carbon shorter aldehyde, 2-methylbut-3-enal.[6][7]

-

Oxidation: The 2-methylbut-3-enal is subsequently oxidized by an aldehyde dehydrogenase to form 2-methylbut-3-enoic acid.

Beta-Oxidation of the Resulting Unsaturated Acyl-CoA

Following alpha-oxidation, the resulting 2-methylbut-3-enoic acid, now lacking the problematic β-methyl group, can undergo beta-oxidation.

-

Activation: 2-Methylbut-3-enoic acid is activated to 2-methylbut-3-enoyl-CoA.

-

Handling of the Double Bond: The double bond at the 3-position (now β-position in the shortened chain) needs to be addressed. This is typically handled by an enoyl-CoA isomerase, which would convert the cis- or trans-Δ³ double bond to a trans-Δ² double bond, a standard intermediate in beta-oxidation.

-

Beta-Oxidation Spiral: The resulting acyl-CoA can then enter the beta-oxidation spiral, yielding propionyl-CoA and acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA and enter the citric acid (TCA) cycle.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzyme kinetics and metabolite concentrations for the metabolic pathway of this compound. The following table provides analogous data from the well-characterized alpha-oxidation of phytanic acid, which serves as a proxy for understanding the potential enzymatic activities involved.

| Enzyme (from Phytanic Acid Alpha-Oxidation) | Substrate | Km (µM) | Vmax (nmol/h/mg protein) | Organism/Tissue |

| Phytanoyl-CoA Hydroxylase (PhyH) | Phytanoyl-CoA | ~25 | ~10 | Rat Liver |

| 2-Hydroxyacyl-CoA Lyase (HACL1) | 2-Hydroxyphytanoyl-CoA | ~15 | ~20 | Human Liver |

| Aldehyde Dehydrogenase | Pristanal | ~50 | ~100 | Rat Liver |

Note: This data is for the metabolism of phytanic acid and its derivatives and should be considered as an estimation for the analogous steps in this compound metabolism.

Experimental Protocols

The investigation of the metabolic fate of this compound would require a series of biochemical assays. Below are detailed methodologies for key experiments that could be adapted for this purpose.

In Vitro Alpha-Oxidation Assay

This protocol is designed to measure the alpha-oxidation of a radiolabeled 3-methyl-branched fatty acid in cultured cells or tissue homogenates.

Workflow Diagram:

Caption: Workflow for in vitro alpha-oxidation assay.

Methodology:

-

Cell Culture/Tissue Preparation: Culture fibroblasts or hepatocytes, or prepare a homogenate from liver tissue.

-

Substrate Preparation: Synthesize or procure [1-¹⁴C]-labeled this compound.

-

Incubation: Incubate the cells or homogenate with the radiolabeled substrate in a suitable buffer at 37°C for a defined period (e.g., 2 hours).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

-

Extraction: Extract the lipids from the reaction mixture using a solvent system like chloroform:methanol (2:1, v/v).

-

Phase Separation: Separate the aqueous and organic phases by centrifugation. The water-soluble degradation products (e.g., formate) will be in the aqueous phase.

-

Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

-

Calculation: Calculate the rate of alpha-oxidation as nmol of substrate oxidized per hour per mg of protein.

Enzyme Kinetic Analysis

To determine the kinetic parameters (Km and Vmax) of the enzymes involved, purified or recombinant enzymes would be required.

Logical Relationship Diagram:

Caption: Logical flow for determining enzyme kinetic parameters.

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant enzymes (e.g., PhyH, HACL1) and a range of concentrations of the respective substrates (e.g., 3-methylpent-4-enoyl-CoA, 2-hydroxy-3-methylpent-4-enoyl-CoA).

-

Assay Conditions: Perform the enzymatic reactions in a suitable buffer at a constant temperature.

-

Measurement: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using techniques like spectrophotometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the initial reaction velocities (V₀) at each substrate concentration.

-

Kinetic Parameter Determination: Plot V₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

Conclusion and Future Directions

The metabolic pathway of this compound likely involves a peroxisomal alpha-oxidation step to bypass the β-methyl group, followed by beta-oxidation. The presence of a terminal double bond adds a layer of complexity that requires further investigation. The proposed pathway and experimental protocols in this guide provide a solid framework for future research to elucidate the precise enzymatic steps, kinetics, and physiological relevance of this compound metabolism. Such studies will be crucial for a comprehensive understanding of lipid metabolism and may have implications for diseases associated with fatty acid oxidation disorders and for the development of novel therapeutic strategies.

References

- 1. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alpha oxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 3-Methylpent-4-enoic Acid Isomers: A Technical Guide

Authored by: Gemini AI

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-methylpent-4-enoic acid and its constitutional and geometric isomers. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development. It details the key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, that are pivotal for the unambiguous identification and differentiation of these isomeric compounds. This guide furnishes detailed experimental protocols, summarized spectroscopic data in tabular format, and illustrative diagrams to facilitate a deeper understanding of the structural analysis workflow.

Introduction

This compound (C₆H₁₀O₂) is a branched-chain unsaturated carboxylic acid. Its isomers, sharing the same molecular formula but differing in the arrangement of atoms, can exhibit distinct physical, chemical, and biological properties. Consequently, their precise structural identification is crucial in various scientific disciplines, including natural product chemistry, metabolomics, and the synthesis of fine chemicals and pharmaceuticals. This guide focuses on the systematic approach to elucidating the structures of these isomers.

Isomers of this compound

The molecular formula C₆H₁₀O₂ gives rise to several structural and stereoisomers of this compound. A systematic analysis reveals the following key isomers, which will be the focus of this guide:

-

Positional Isomers: These isomers differ in the location of the methyl group and the double bond.

-

This compound

-

2-Methylpent-4-enoic acid

-

4-Methylpent-3-enoic acid

-

3-Methylpent-3-enoic acid

-

4-Methylpent-2-enoic acid

-

3-Methylpent-2-enoic acid

-

-

Geometric Isomers: For isomers with a double bond not at the terminal position, E/Z isomerism is possible.

-

(E)-3-Methylpent-3-enoic acid and (Z)-3-Methylpent-3-enoic acid

-

(E)-4-Methylpent-2-enoic acid and (Z)-4-Methylpent-2-enoic acid

-

(E)-3-Methylpent-2-enoic acid and (Z)-3-Methylpent-2-enoic acid

-

-

Enantiomers: Chiral centers in some isomers lead to the existence of enantiomers.

The following diagram illustrates the relationship between several key isomers.

References

Theoretical Properties of 3-methylpent-4-enoic Acid: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 3-methylpent-4-enoic acid, calculated using established computational chemistry methods. This document details the methodologies for these calculations, presents the theoretical data in a structured format, and visualizes the computational workflow and property relationships.

Introduction

This compound is a branched-chain unsaturated fatty acid with the molecular formula C₆H₁₀O₂.[1] Understanding its molecular geometry, spectroscopic characteristics, and electronic properties is crucial for applications in various fields, including drug design and materials science. This whitepaper outlines a theoretical approach to determine these properties using quantum chemical calculations.

Physicochemical and Computed Properties

A summary of the fundamental physicochemical and computationally derived properties of this compound is presented in Table 1. These values, sourced from the PubChem database, provide a foundational understanding of the molecule.[1]

| Property | Value | Source |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| XLogP3 | 1.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 3 | PubChem (Computed)[1] |

| Exact Mass | 114.068079557 | PubChem (Computed)[1] |

| Boiling Point | 75-76 °C at 4 mmHg | Experimental |

Theoretical Calculation Methodologies

The theoretical properties of this compound can be determined using a variety of quantum chemical methods. The following protocols outline the steps for calculating optimized molecular geometry, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties (HOMO-LUMO energies and UV-Vis spectra).

Molecular Geometry Optimization

A crucial first step in computational chemistry is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Method Selection: Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set is a commonly used and reliable method for geometry optimization of organic molecules. Alternatively, Hartree-Fock (HF) theory can be employed.

-

Calculation Execution: A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, or PySCF). The calculation iteratively adjusts the positions of the atoms to find a minimum on the potential energy surface.

-

Verification of Minimum: A frequency calculation is subsequently performed to ensure that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

The output of this calculation provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation.

Vibrational Frequency (IR Spectrum) Calculation

Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an experimental infrared (IR) spectrum.

Experimental Protocol:

-

Optimized Geometry: The optimized molecular geometry from the previous step is used as the input.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).

-

Data Analysis: The output provides a list of vibrational frequencies and their corresponding IR intensities. These can be plotted to generate a theoretical IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data.

NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

Experimental Protocol:

-

Optimized Geometry: The optimized molecular geometry is used as the input.

-

NMR Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. This calculation is typically performed using DFT (e.g., B3LYP/6-31G(d)).

-

Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to the calculated shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

Electronic Properties (HOMO-LUMO and UV-Vis Spectrum) Calculation

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the UV-Vis absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocol:

-

Optimized Geometry: The optimized molecular geometry is used as the input.

-

Ground State Calculation: A single-point energy calculation is performed to obtain the energies of the molecular orbitals, including HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

TD-DFT Calculation: A TD-DFT calculation is then performed to compute the electronic excitation energies and oscillator strengths.

-

Spectrum Generation: The results of the TD-DFT calculation can be used to generate a theoretical UV-Vis absorption spectrum, where the excitation energies correspond to the absorption maxima (λ_max) and the oscillator strengths relate to the intensity of the absorption bands.

Theoretical Data Summary

The following tables summarize the expected theoretical data for this compound obtained from the computational methods described above.

Table 2: Calculated Geometric Parameters (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | e.g., 1.21 Å |

| C-O | e.g., 1.36 Å | |

| O-H | e.g., 0.97 Å | |

| C=C | e.g., 1.34 Å | |

| C-C (sp³-sp³) | e.g., 1.53 Å | |

| Bond Angle | O=C-O | e.g., 123° |

| C-C-C | e.g., 112° | |

| Dihedral Angle | H-O-C=O | e.g., 0° or 180° |

(Note: The values in this table are illustrative examples and would be the output of the geometry optimization calculation.)

Table 3: Calculated Vibrational Frequencies (B3LYP/6-31G(d))

| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Assignment |

| O-H stretch | e.g., ~3400 | High | Carboxylic acid O-H |

| C=O stretch | e.g., ~1750 | Very High | Carboxylic acid C=O |

| C=C stretch | e.g., ~1640 | Medium | Alkene C=C |

| C-H stretch (sp²) | e.g., ~3080 | Medium | Alkene C-H |

| C-H stretch (sp³) | e.g., ~2950 | Medium | Alkyl C-H |

(Note: The values in this table are illustrative examples and would be the output of the frequency calculation.) An experimental ATR-IR spectrum is available in the PubChem database for comparison.[1]

Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO/B3LYP/6-31G(d))

| Atom | Calculated Chemical Shift (ppm) |

| ¹H NMR | |

| COOH | e.g., 10-12 |

| =CH- | e.g., 5.5-6.0 |

| =CH₂ | e.g., 4.9-5.2 |

| -CH(CH₃)- | e.g., 2.5-3.0 |

| -CH₂- | e.g., 2.2-2.6 |

| -CH₃ | e.g., 1.0-1.3 |

| ¹³C NMR | |

| C=O | e.g., ~175 |

| =CH- | e.g., ~135 |

| =CH₂ | e.g., ~115 |

| -CH(CH₃)- | e.g., ~40 |

| -CH₂- | e.g., ~35 |

| -CH₃ | e.g., ~15 |

(Note: The values in this table are illustrative examples and would be the output of the GIAO NMR calculation.)

Table 5: Calculated Electronic Properties (TD-DFT/B3LYP/6-31G(d))

| Property | Calculated Value |

| HOMO Energy | e.g., -6.5 eV |

| LUMO Energy | e.g., 0.5 eV |

| HOMO-LUMO Gap | e.g., 7.0 eV |

| λ_max (UV-Vis) | e.g., ~210 nm |

| Oscillator Strength | e.g., 0.02 |

(Note: The values in this table are illustrative examples and would be the output of the electronic structure and TD-DFT calculations.)

Visualizations

The following diagrams illustrate the computational workflow for determining the theoretical properties of this compound and the logical relationships between these properties.

Caption: Computational workflow for theoretical property calculation.

Caption: Interrelation of theoretical molecular properties.

References

An In-depth Technical Guide to 3-Methylpent-4-enoic Acid: Synonyms, Properties, and Biological Significance

This technical guide provides a comprehensive overview of 3-methylpent-4-enoic acid, including its nomenclature, physicochemical properties, and potential biological roles. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Nomenclature and Identification

This compound is a methyl-branched, unsaturated fatty acid. Accurate identification of this compound is crucial for research and development. The following table summarizes its various synonyms, alternative names, and chemical identifiers.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Registry Number | 1879-03-4[1] |

| Molecular Formula | C6H10O2[1] |

| Molecular Weight | 114.14 g/mol [1] |

| InChI Key | QNPZXLANENFTFK-UHFFFAOYSA-N[1] |

| SMILES | CC(CC(=O)O)C=C[1] |

| Synonyms & Altenative Names | 3-methyl-4-pentenoic acid, 4-Pentenoic acid, 3-methyl-, 3-METHYL-4-PENTENOIC ACID 97, 3-methylpent-4-enoicacid, 3-methyl-pent-4-enoic acid[1] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its purification, characterization, and analytical method development.

| Property | Value |

| Boiling Point | 75-76 °C at 4 mmHg |

| Density | 0.94 g/mL at 25 °C |

| Refractive Index | n20/D 1.429 |

| Flash Point | 93.3 °C (closed cup) |

| Mass Spectrometry | MS-MS data available, with precursor ion [M-H]- at m/z 113.0608[1] |

| Infrared (IR) Spectrum | ATR-IR spectral data is available[1] |

| Raman Spectrum | Raman spectral data is available[1] |

Synthesis and Experimental Protocols

Synthesis via Claisen Rearrangement

A common synthetic route to 3-methyl-4-pentenoic acid is the Claisen rearrangement of crotyl acetate. This[2][2]-sigmatropic rearrangement thermally converts an allyl vinyl ether to an unsaturated carbonyl compound. The general mechanism involves the formation of a ketene (B1206846) acetal (B89532) intermediate which then rearranges.

Analytical Protocols

The analysis of this compound, as a short-chain fatty acid (SCFA), can be achieved through various chromatographic techniques. Below are detailed methodologies for its quantification.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the separation and identification of volatile compounds like SCFAs.

-

Sample Preparation (Derivatization): To increase volatility and thermal stability, SCFAs are typically derivatized before GC-MS analysis. A common method is trimethylsilyl (B98337) (TMS) derivatization.

-

The sample containing the acid is extracted into an organic solvent.

-

The solvent extract is treated with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in the presence of pyridine.

-

The mixture is heated (e.g., 75°C for 15-30 minutes) to facilitate the reaction.

-

-

GC-MS Parameters:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5, is suitable for separating the TMS derivatives.

-

Injector Temperature: Typically set around 250-280°C.

-

Oven Program: A temperature ramp is used for separation, for example, starting at 50°C, holding for a few minutes, then ramping up to 250-300°C.

-

Carrier Gas: Helium is commonly used.

-

MS Detector: Operated in full scan mode (e.g., m/z 40-500) for identification or in selected ion monitoring (SIM) mode for targeted quantification.

-

3.2.2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS offers high sensitivity and specificity for the analysis of SCFAs, often with simpler sample preparation.

-

Sample Preparation:

-

For microbial supernatants or similar aqueous samples, a liquid-liquid extraction can be performed. To 200 µL of the sample, an internal standard (e.g., a ¹³C-labeled version of the analyte) is added.[1]

-

The sample is then subjected to derivatization to improve chromatographic retention and ionization efficiency. A common derivatizing agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid group in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[1]

-

The reaction is typically carried out at a controlled temperature (e.g., 40°C) for a set time (e.g., 30 minutes) and then quenched.[1]

-

-

HPLC-MS/MS Parameters:

-

Column: A reverse-phase column, such as a C18, is used for separation.[1]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid like formic acid to improve peak shape, is typically employed.[1]

-

Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the derivatized analyte and internal standard.

-

Biological Significance and Signaling Pathways

While direct studies on the biological effects of this compound are limited, its structural similarity to pent-4-enoic acid suggests it may have similar metabolic effects. Pent-4-enoic acid is a known inhibitor of fatty acid β-oxidation and gluconeogenesis. Methyl-branched fatty acids, in general, are known to influence the properties of biological membranes.

Inhibition of Fatty Acid β-Oxidation

Pent-4-enoic acid is known to inhibit the oxidation of fatty acids.[3][4][5][6] This inhibition is thought to occur after its conversion to pent-4-enoyl-CoA within the mitochondria.[4] This metabolite can then interfere with the enzymes of the β-oxidation pathway. The presence of a methyl group at the 3-position in this compound may influence its interaction with these enzymes. Methyl-branched fatty acids are known to be metabolized through peroxisomal α- and β-oxidation pathways.[7]

The diagram below illustrates the proposed mechanism of action for the inhibition of fatty acid β-oxidation by this compound, by analogy to pent-4-enoic acid.

Caption: Proposed inhibitory effect of this compound on mitochondrial fatty acid β-oxidation.

Inhibition of Gluconeogenesis

The inhibition of fatty acid oxidation by compounds like pent-4-enoic acid has downstream effects on other metabolic pathways, notably gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[6][8] Fatty acid oxidation provides the ATP and reducing equivalents (NADH) necessary to drive gluconeogenesis. By inhibiting fatty acid oxidation, this compound would likely reduce the energy supply for this pathway, leading to a decrease in glucose production.

The following diagram illustrates the logical relationship between the inhibition of fatty acid oxidation and the subsequent reduction in gluconeogenesis.

Caption: The consequential inhibition of gluconeogenesis due to reduced energy supply from fatty acid oxidation.

Effects on Lipid Bilayers

Methyl-branched fatty acids are known to be incorporated into cellular membranes, where they can alter the physical properties of the lipid bilayer. The presence of a methyl group disrupts the regular packing of the fatty acyl chains, which can lead to:

-

Increased membrane fluidity: The "kink" introduced by the methyl group makes it more difficult for the lipid tails to pack tightly, thereby increasing the fluidity of the membrane.[9][10]

-

Reduced bilayer thickness: The disordered packing can also result in a thinner lipid bilayer.[9][10]

-

Lowered phase transition temperature: Membranes containing methyl-branched fatty acids tend to remain in a fluid state at lower temperatures.

These effects can have significant implications for the function of membrane-bound proteins and overall cellular physiology.

Conclusion

This compound is a fascinating molecule with a range of synonyms and potential biological activities. While further research is needed to fully elucidate its specific roles in cellular metabolism and its potential as a therapeutic agent, its structural relationship to known metabolic inhibitors provides a strong foundation for future investigation. The analytical methods detailed in this guide offer robust approaches for its quantification in various biological matrices, paving the way for more in-depth studies into its metabolic fate and effects. The potential for this and other methyl-branched fatty acids to modulate membrane properties and key metabolic pathways makes them an important area of study for researchers in biochemistry, pharmacology, and drug development.

References

- 1. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Mechanisms of inhibition of fatty acid oxidation by pent-4-enoic acid: evidence against the coenzyme A-depletion hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Effects of the free acids and their carnitine esters on coenzyme A-dependent oxidations in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of 4-pentenoic acid on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical effects of the hypoglycaemic compound pent-4-enoic acid and related non-hypoglycaemic fatty acids. Carbohydrate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of hepatic gluconeogenesis and fatty acid oxidation by pent-4-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-methylpent-4-enoic acid literature review and survey

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-enoic acid is a branched-chain fatty acid with the chemical formula C₆H₁₀O₂.[1] Its structure, featuring both a carboxylic acid functional group and a terminal double bond, makes it a molecule of interest in organic synthesis and potentially in biological applications. This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical and physical properties, synthesis methodologies, and a survey of its known biological relevance.

Chemical and Physical Properties

This compound is a liquid at room temperature with a boiling point of 75-76 °C at 4 mmHg. It is classified as a combustible corrosive material and requires appropriate handling and personal protective equipment. Detailed quantitative data for this compound and its related isomers are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound and Isomers

| Property | This compound | (R)-3-Methylpent-4-enoic acid | (S)-3-Methylpent-4-enoic acid | 3,3-Dimethyl-4-pentenoic acid methyl ester |

| CAS Number | 1879-03-4[1] | 75371-78-7 | Not available | 63721-05-1 |

| Molecular Formula | C₆H₁₀O₂[1] | C₆H₁₀O₂ | C₆H₁₀O₂ | C₈H₁₄O₂ |

| Molecular Weight | 114.14 g/mol [1] | 114.14 g/mol | 114.14 g/mol | 142.2 g/mol |

| Boiling Point | 75-76 °C @ 4 mmHg | Not available | Not available | 59 °C @ 4.4 mmHg |

| Density | 0.94 g/mL at 25 °C | Not available | Not available | 0.899 g/mL |

| Refractive Index | n20/D 1.429 | Not available | Not available | 1.423 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Information |

| InChI | 1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8)[1] |

| SMILES | CC(CC(O)=O)C=C[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry methodologies. A key approach involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-4-pentenoate via Claisen Rearrangement

Materials:

-

Trimethyl orthoacetate

-

Phosphoric acid (catalyst)

Procedure:

-

A stirring reactor connected to a rectifying tower is charged with 2-methyl-3-buten-2-ol and trimethyl orthoacetate in a mass ratio of 1:1.2-2.0.[2]

-

Phosphoric acid is added as a catalyst, with the dosage being 0.5-5% of the total mass of the reactants.[2]

-

The reaction mixture is heated to a temperature of 160-200 °C under a pressure of 0.5-1.5 MPa.[2]

-

The reaction is allowed to proceed for 10-30 hours with a rectification reflux ratio of 1:1 to 1:20.[2]

-

Methanol, a byproduct of the reaction, is continuously separated from the top of the rectifying tower.[2]

-

The product, methyl 3,3-dimethyl-4-pentenoate, is obtained after refining the reaction mixture.[2]

This protocol for the dimethylated ester can be adapted for the synthesis of 3-methyl-4-pentenoic acid by starting with the corresponding singly methylated precursor.

Enantioselective Synthesis

The synthesis of specific enantiomers of 3-substituted 4-pentenoic acids can be achieved with high stereoselectivity through the dianionic Ireland-Claisen rearrangement of chiral, nonracemic α-methyl-β-hydroxy allylic esters. This method allows for the creation of products with three contiguous stereogenic centers.

Biological Activity and Potential Applications

The biological activity of this compound is not well-documented in the scientific literature. However, studies on the related compound, 4-pentenoic acid, offer some insights into its potential metabolic effects. 4-Pentenoic acid is known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation. Its mechanism of action involves the inhibition of 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation pathway.